molecular formula C9H6N2O B121957 Quinoxaline-2-carbaldehyde CAS No. 1593-08-4

Quinoxaline-2-carbaldehyde

Numéro de catalogue: B121957
Numéro CAS: 1593-08-4
Poids moléculaire: 158.16 g/mol
Clé InChI: UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline-2-carbaldehyde is a heterocyclic aromatic compound that features a quinoxaline ring with an aldehyde functional group at the second position. This compound is part of the quinoxaline family, which is known for its diverse biological and chemical properties.

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives, including those synthesized from quinoxaline-2-carbaldehyde, have shown promising anticancer properties. Research indicates that certain quinoxaline derivatives can inhibit key enzymes associated with cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported the synthesis of new Schiff bases derived from quinoxalinones, which exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116 and LoVo) and demonstrated COX-2 inhibitory activity .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundIC50 (µg/mL)Target Enzyme
Compound 6d99.02 ± 5.09COX-2
Compound 6e96.19 ± 5.39COX-2
Diclofenac0.53 ± 0.04COX-2

Antimicrobial Properties

Quinoxaline derivatives have been identified as effective antimicrobial agents. They exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. For example, the derivatives of quinoxaline-2-carboxylic acid have shown high antimycobacterial activity against Mycobacterium tuberculosis . The mechanism involves DNA damage, which is crucial for inhibiting bacterial growth.

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target
Compound 41.25 μg/mLM. tuberculosis
Compound 5VariableM. smegmatis

CB2 Receptor Agonism

Recent studies have highlighted the potential of quinoxaline derivatives as cannabinoid type 2 (CB2) receptor agonists, which play a role in pain relief and anti-inflammatory effects . The activation of CB2 receptors has therapeutic implications for treating conditions such as osteoporosis and cancer.

Lipid Accumulation Inhibition

Research has shown that certain quinoxaline derivatives can inhibit lipid accumulation in liver cells, suggesting their potential use in treating metabolic disorders . Compounds like 8-methyl-3,4-dihydro-1H-quinoxalin-2-one have demonstrated significant reductions in lipid levels in HepG2 hepatocytes.

Synthesis of Quinoxaline Derivatives

The synthesis of this compound derivatives often involves nucleophilic aromatic substitution reactions, allowing for the incorporation of various functional groups that enhance biological activity . This versatility enables the development of compounds tailored for specific therapeutic applications.

Table 3: Synthesis Methods for Quinoxaline Derivatives

MethodDescription
Nucleophilic Aromatic Substitution (SNAr)Enables formation of carbon-heteroatom bonds at C2 and C3 positions
Condensation ReactionsUsed to create Schiff bases from quinoxalinones and aldehydes

Case Study 1: Anticancer Research

A study synthesized several quinoxalinone derivatives and evaluated their cytotoxic effects on colorectal cancer cells. The most active compounds were identified as potential leads for further optimization in anticancer drug development .

Case Study 2: Antimycobacterial Activity

Another research effort focused on the antimycobacterial properties of quinoxaline derivatives against M. tuberculosis and M. smegmatis, revealing promising MIC values and insights into resistance mechanisms through genomic analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts such as copper or palladium can facilitate the cyclization reaction, making the process more efficient and scalable .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparaison Avec Des Composés Similaires

    Quinoxaline: The parent compound without the aldehyde functional group.

    Quinoxaline-2-carboxylic acid: The oxidized form of quinoxaline-2-carbaldehyde.

    Quinoxaline-2-methanol: The reduced form of this compound.

Comparison: this compound is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that are not possible with the parent quinoxaline or its other derivatives. This functional group also enhances its reactivity and versatility in synthetic applications .

Activité Biologique

Quinoxaline-2-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is a derivative of quinoxaline, a bicyclic compound known for its significant biological properties. The presence of the aldehyde group at position 2 enhances its reactivity and biological interactions, making it a valuable scaffold for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives, including this compound. One notable study demonstrated that derivatives of quinoxaline-2-carboxylic acid exhibited potent antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL . This suggests that modifications to the quinoxaline structure can lead to enhanced efficacy against resistant strains of bacteria.

Table 1: Antimycobacterial Activity of Quinoxaline Derivatives

CompoundMIC (μg/mL)Activity Against
Quinoxaline-2-carboxylic acid 1,4-dioxide1.25M. tuberculosis
Compound 4 (7-chloro derivative)0.03M. smegmatis
Compound 5 (carboxamide derivative)4M. tuberculosis

Anticancer Properties

Quinoxaline derivatives have also been investigated for their anticancer properties, particularly against colorectal cancer cell lines such as HCT-116 and LoVo. In vitro studies showed that certain quinoxalinone and quinazolinone Schiff bases exhibited significant cytotoxic effects by inhibiting key enzymes involved in cancer metabolism, such as COX-2 and LDHA .

Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines

CompoundIC50 (μg/mL)Target Enzyme
Compound 6e96.19 ± 5.39COX-2
Compound 6d99.02 ± 5.09COX-2
Compound 6a121.55 ± 1.41COX-2

The biological activity of quinoxaline derivatives is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as inhibitors of COX-2 and LDHA, which are crucial in cancer progression and inflammation.
  • DNA Interaction : Some studies suggest that quinoxalines may interact with DNA, leading to cytotoxic effects in rapidly dividing cells.
  • Targeting Protein Kinases : Quinoxaline derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs), including VEGFR and EGFR, which are involved in tumor growth and metastasis .

Case Studies and Research Findings

A significant study focused on the synthesis and evaluation of novel quinoxaline derivatives revealed their potential as anti-tubercular agents with low cytotoxicity . The research indicated that specific substitutions on the quinoxaline core could dramatically enhance biological activity while maintaining safety profiles.

Another investigation into structure-activity relationships (SAR) provided insights into how different functional groups influence the efficacy of these compounds against various biological targets . The findings emphasized the importance of molecular modifications for optimizing therapeutic outcomes.

Propriétés

IUPAC Name

quinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344042
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593-08-4
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound can also be prepared by oxidation of 2-methylquinoxaline with selenium dioxide, as described by Landquist et. al J. Chem. Soc. 2052 (1956).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of SeO2 (2.3 g, 20.9 mmol) and water (1 mL) in 1,4-dioxane (25 mL) at reflux was added 2-methylquinoxaline (2 g, 13.9 mmol) in 1,4-dioxane (4 mL). After refluxing for 4 h, the reaction mixture was filtered. The filtrate was concentrated and purified by column chromatography to give 500 mg of the desired product. LC-MS: m/z 159 (M+H+).
[Compound]
Name
SeO2
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-quinoxalinecarboxylate (10-1) (2.34 g, 11.6 mmol) in tetrahydrofuran (22 mL) was cooled to −78° C. This solution was treated with a 1.0 molar THF solution of lithium aluminum hydride (5.80 mL, 5.80 mmol) added over a period of 6 min. After 30 min, the reaction was quenched with glacial acetic acid (1.30 mL, 22.71 mmol). The reaction mixture was warmed to room temperature and diluted with water (14 mL). The water was extracted five times with ethyl acetate and the combined organics washed with brine and dried (Na2SO4). The solvent was removed in vacuo. Preparative centrifugal TLC (SiO2, 5 mm, CH2Cl2) afforded solid 10-2 (874 mg).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Three
Quantity
5.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline-2-carbaldehyde
Reactant of Route 2
Quinoxaline-2-carbaldehyde
Reactant of Route 3
Quinoxaline-2-carbaldehyde
Reactant of Route 4
Quinoxaline-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Quinoxaline-2-carbaldehyde
Reactant of Route 6
Quinoxaline-2-carbaldehyde
Customer
Q & A

Q1: What are some of the common synthetic routes employed to synthesize Quinoxaline-2-carbaldehyde derivatives?

A1: this compound can be synthesized through various methods. One common approach involves reacting 3-substituted quinoxaline-2-carbaldehydes with tosylhydrazide. This reaction yields 3-substituted this compound tosylhydrazones. These intermediates are then subjected to a Bamford-Stevens reaction, which involves treatment with a boiling solution of sodium methoxide or ethoxide, ultimately producing 4-substituted 1,2,3-triazolo[1,5-a]quinoxalines in high yields []. Additionally, some derivatives can be obtained through the thermolysis of the tosylhydrazone intermediates [].

Q2: Can you elaborate on the reactions of this compound with CH-acidic compounds?

A2: this compound exhibits reactivity towards CH-acidic compounds []. While the specific details of these reactions are not outlined in the provided abstracts, this interaction hints at the potential for synthesizing diverse quinoxaline derivatives with extended conjugated systems or incorporating various functional groups.

Q3: Are there any unexpected reactions observed with this compound derivatives?

A3: Interestingly, a study highlighted an unexpected outcome when 3-chloroquinoxalin-2-amines, derivatives of this compound, were reacted with propargyl bromide in the presence of a palladium catalyst and wet morpholine. Instead of the anticipated Sonogashira coupling product, the reaction yielded pyrrolo[2,3-b]quinoxaline-2-carbaldehydes []. This finding underscores the potential for novel and unforeseen reactivity pathways in the chemistry of this compound derivatives.

Q4: How do structural modifications of bis-azomethines derived from this compound influence their crystal structures?

A4: Research indicates that the length of the diamine chain in bis-azomethines derived from this compound can impact their crystal structures. For instance, N,N'-bis[(E)-quinoxalin-2-ylmethylidene]propane-1,3-diamine exhibits a crystallographic twofold axis due to its shorter propane bridge []. In contrast, the longer butane bridge in N,N'-bis[(E)-quinoxalin-2-ylmethylidene]butane-1,4-diamine results in an inversion center within its crystal structure []. These structural variations are stabilized by aromatic π-π stacking interactions within the crystal lattice.

Q5: What insights into the coordination chemistry of this compound are revealed through its complexes?

A5: Studies on the coordination chemistry of this compound reveal its ability to act as a bidentate ligand. In the complex (C8H20N)[Re(C9H5N2O2)Cl(CO)3], this compound coordinates to a rhenium(I) center through its nitrogen and oxygen atoms []. The rhenium adopts a distorted octahedral geometry, further coordinated by three carbonyl groups and a chloride ion. This example highlights the potential of this compound and its derivatives in developing metal complexes with potential applications in catalysis or materials science.

Q6: Have any new methods been developed for incorporating a pyridine ring onto the quinoxaline scaffold using this compound?

A6: While specific details are not provided in the abstract, research suggests that novel methodologies utilizing this compound have been explored for the annelation of a pyridine ring to the azine core []. This finding points towards expanding the chemical toolbox for synthesizing diverse fused heterocyclic systems incorporating the quinoxaline motif.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.